3-Methoxy-2'-trifluoromethylbenzophenone
Overview
Description
Scientific Research Applications
Crosslinkable Poly(aryl ether ketone)s
A study by Yue et al. (2007) explores the synthesis of a novel bisphenol monomer, leading to the development of fully aromatic poly(aryl ether ketone)s. These copolymers exhibit high molecular mass, good solubility, high glass transition temperatures, and excellent thermal stability, with potential applications in high-performance materials due to their crosslinkable nature and thermal properties (Yue et al., 2007).
Environmental and Reproductive Toxicity Studies
Research on benzophenone-3, a related compound, has shown its widespread use as an ultraviolet filter in skincare and potential impacts on reproduction. This indicates the importance of studying similar compounds for environmental and health safety (Ghazipura et al., 2017).
Synthetic Applications
The facilitation of Friedel–Crafts acylation reactions using metal triflates in ionic liquids demonstrates the compound's relevance in synthetic organic chemistry, highlighting its role in enhancing regioselectivity and conversion efficiency in aromatic electrophilic substitution reactions (Ross & Xiao, 2002).
Proton Exchange Membranes
A study by Kim et al. (2008) on comb-shaped poly(arylene ether sulfone)s reveals the synthesis of sulfonated side-chain grafting units for fuel cell applications. These materials show promising properties as polyelectrolyte membrane materials, including high proton conductivity, which is crucial for energy conversion technologies (Kim, Robertson, & Guiver, 2008).
Properties
IUPAC Name |
(3-methoxyphenyl)-[2-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-11-6-4-5-10(9-11)14(19)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZSMLMYENLCMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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